5-Bromo-4-methyl-2-phenyl-pyridine

Catalog No.
S6630589
CAS No.
31686-64-3
M.F
C12H10BrN
M. Wt
248.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-4-methyl-2-phenyl-pyridine

CAS Number

31686-64-3

Product Name

5-Bromo-4-methyl-2-phenyl-pyridine

IUPAC Name

5-bromo-4-methyl-2-phenylpyridine

Molecular Formula

C12H10BrN

Molecular Weight

248.12 g/mol

InChI

InChI=1S/C12H10BrN/c1-9-7-12(14-8-11(9)13)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

NUXIJRHGJXCNDZ-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1Br)C2=CC=CC=C2

Canonical SMILES

CC1=CC(=NC=C1Br)C2=CC=CC=C2

Availability

Potential Research Areas

Given the presence of a bromine atom and a phenyl group, 5-bromo-4-methyl-2-phenyl-pyridine could be a potential candidate for research in areas such as:

  • Medicinal chemistry: Bromine and phenyl substitutions are commonly found in various pharmaceuticals. Research could explore if this molecule exhibits any interesting biological properties [].
  • Organic synthesis: The molecule's structure presents functional groups that could be useful for further chemical transformations, potentially leading to more complex molecules of scientific interest [].

5-Bromo-4-methyl-2-phenyl-pyridine is a heterocyclic organic compound characterized by a pyridine ring substituted with a bromine atom, a methyl group, and a phenyl group. Its chemical formula is C12H10BrNC_{12}H_{10}BrN, and it has a molecular weight of approximately 234.12 g/mol. The compound's structure features a six-membered aromatic ring with nitrogen, contributing to its unique chemical properties and reactivity.

, primarily due to its electrophilic nature. Notable reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, such as amines or alcohols, under appropriate conditions.
  • Suzuki Coupling: This compound can be utilized in palladium-catalyzed cross-coupling reactions, allowing for the formation of more complex organic molecules by coupling with arylboronic acids .
  • Reduction Reactions: The compound can undergo reduction to yield corresponding amines or other derivatives, which are useful in medicinal chemistry .

5-Bromo-4-methyl-2-phenyl-pyridine exhibits significant biological activity. It has been identified as a potential inhibitor of various protein kinases, suggesting its role in modulating cell cycle control and potentially serving as an anticancer agent . Additionally, studies indicate that it may interact with specific enzymes involved in drug metabolism, impacting pharmacokinetics .

Several methods have been developed for synthesizing 5-Bromo-4-methyl-2-phenyl-pyridine:

  • Palladium-Catalyzed Cross-Coupling: Utilizing arylboronic acids in the presence of palladium catalysts to form the compound from simpler precursors.
  • Bromination of Pyridine Derivatives: Starting from 4-methyl-2-phenylpyridine, bromination can be performed using bromine or brominating agents under controlled conditions .
  • Functional Group Transformations: Various functional groups can be introduced or modified to yield the desired compound through multi-step synthesis involving protection and deprotection strategies.

5-Bromo-4-methyl-2-phenyl-pyridine has diverse applications:

  • Pharmaceuticals: As a building block in the synthesis of biologically active compounds and potential drug candidates.
  • Material Science: Used in the development of organic semiconductors and photonic materials due to its electronic properties.
  • Chemical Research: Employed in synthetic organic chemistry for developing novel pyridine derivatives with enhanced properties.

Research indicates that 5-Bromo-4-methyl-2-phenyl-pyridine interacts with several biological targets:

  • Enzyme Inhibition: It acts as an inhibitor for certain cytochrome P450 enzymes, affecting drug metabolism and clearance rates .
  • Binding Affinity Studies: Investigations into its binding affinity to various receptors have shown promising results for therapeutic applications.

5-Bromo-4-methyl-2-phenyl-pyridine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Characteristics
5-Bromo-2-phenylpyridineContains bromine and phenyl groupPrimarily used for organic synthesis; less biological activity compared to 5-bromo compound .
4-Bromo-2-phenylpyridineBromine at the para positionDifferent substitution pattern affects reactivity and biological interactions .
5-Bromo-N-methylpyridin-3-aminesContains nitrogen substituentKnown for its role as kinase inhibitors; differing biological activity profile .
4-Methylpyridin-3-carboxylic acidCarboxylic acid functional groupMore polar; used in different biochemical applications compared to 5-bromo variant .

The unique combination of bromine, methyl, and phenyl groups in 5-Bromo-4-methyl-2-phenyl-pyridine contributes to its distinct reactivity and biological properties, making it a valuable target for further research in medicinal chemistry and material science.

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Exact Mass

246.99966 g/mol

Monoisotopic Mass

246.99966 g/mol

Heavy Atom Count

14

Dates

Modify: 2023-11-23

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